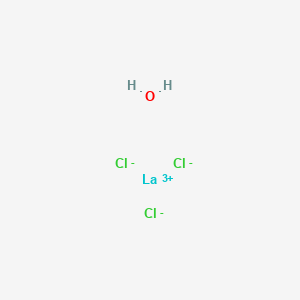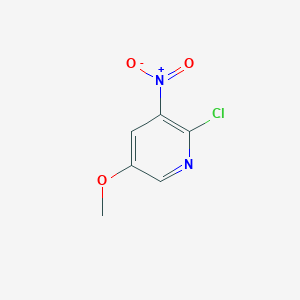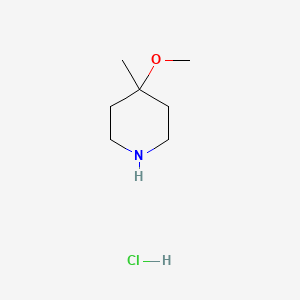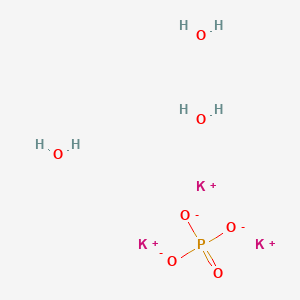
Potassium phosphate trihydrate
Übersicht
Beschreibung
Potassium phosphate trihydrate (K3PO4·3H2O) is an inorganic compound that is composed of three atoms of potassium, one atom of phosphorus, and three molecules of water. It is a white crystalline powder with a melting point of 221°C and a density of 2.35 g/cm3. Potassium phosphate trihydrate is used in a variety of applications, including as a buffer in biochemical experiments, as a fertilizer, and in the manufacture of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties :
- KDP has been extensively used in electro-optic switches and laser spectroscopy for modulating the frequency of laser radiation. Studies have shown that external stresses in the manufacturing process can introduce changes in the optical and electronic properties of KDP, including absorption coefficient, band gap, refractive index, dielectric function, and Plasmon energy (Mylvaganam & Zhang, 2019).
Laser-induced Damage :
- KDP is widely used for high-power laser frequency conversion but is limited by a characteristically low laser damage threshold. Research has shown that this damage is associated with extrinsic impurity inclusions, particularly when KDP is grown in solutions containing organic impurities (Singleton et al., 1988).
Mechanical and Fracture Properties :
- The mechanical properties of KDP, including microhardness and fracture toughness, have been studied. There's a notable anisotropy in crack sizes on different faces of the crystal, with cracks being longer on (100) faces than on (001) faces (Fang & Lambropoulos, 2004).
Growth and Nucleation Kinetics :
- The effect of impurities on the growth and nucleation kinetics, surface morphology, structural, optical, and mechanical properties of KDP has been investigated. It was found that impurities like urea and KCl affect the growth rate and crystal quality (Podder, 2002).
Friction and Wear Mechanisms :
- Research on the friction and wear mechanisms of KDP by nanoscratching has revealed that adhesive force plays a significant role when the scratching load is low. The findings provide insights into the material's behavior under different loading conditions and indenter types (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
tripotassium;phosphate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h;;;(H3,1,2,3,4);3*1H2/q3*+1;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYAGQLBFUTMA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593475 | |
| Record name | Potassium phosphate--water (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium phosphate trihydrate | |
CAS RN |
22763-03-7 | |
| Record name | Potassium phosphate--water (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, tripotassium salt, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

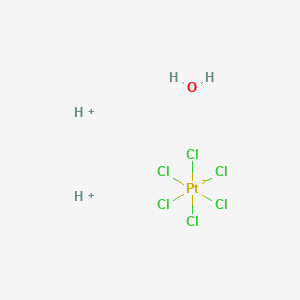

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)

